1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine
CAS No.: 90273-59-9
Cat. No.: VC3189717
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90273-59-9 |
---|---|
Molecular Formula | C9H7Cl2N3 |
Molecular Weight | 228.07 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13) |
Standard InChI Key | JMZWCUDIHPEHTE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)N |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine consists of a five-membered pyrazole heterocyclic ring with an amino group (-NH2) at position 3 and a 2,4-dichlorophenyl group attached to the nitrogen at position 1. The compound is identified by CAS Registry Number 90273-59-9 in chemical databases and literature . Its IUPAC name is 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine, which systematically describes its molecular structure and substituent positions . The molecular formula C9H7Cl2N3 indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .
The structural configuration of this compound features two distinct functional components: the pyrazole ring with its amino substituent and the dichlorophenyl group. The pyrazole ring contains two adjacent nitrogen atoms, creating an electron-rich heterocyclic system that contributes to the compound's chemical reactivity. The amino group at position 3 can function as both a hydrogen bond donor and acceptor in molecular interactions, while the 2,4-dichlorophenyl group introduces lipophilicity and potentially influences the compound's biological activity profile.
Property | Value | Source |
---|---|---|
CAS Number | 90273-59-9 | |
Molecular Formula | C9H7Cl2N3 | |
Molecular Weight | 228.08 g/mol | |
Purity (as available from manufacturers) | Not less than 97% |
Structural Comparison with Related Compounds
Structural Analogues
Several compounds structurally related to 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine appear in the search results, providing context for understanding the structural variations within this class of compounds. Comparing these analogues offers insights into the effects of subtle structural modifications on physical, chemical, and potentially biological properties.
Table 2: Comparison of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine |
---|---|---|---|---|
1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine | 90273-59-9 | C9H7Cl2N3 | 228.08 | Reference compound |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | 895929-50-7 | C10H9Cl2N3 | 242.11 | Additional methylene group between phenyl and pyrazole rings |
1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine | 66000-43-9 | C9H7Cl2N3 | 228.08 | Different position of chlorine atoms (3,4 instead of 2,4) |
1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | 15580688 | C9H9Cl2N3 | 230.09 | Reduced pyrazole ring and different chlorine positions |
Application Area | Research Potential | Basis for Potential |
---|---|---|
Medicinal Chemistry | Development of bioactive derivatives | Amenable to functionalization through the amino group |
Pharmaceutical Research | Exploration of structure-activity relationships | Structural features similar to known bioactive compounds |
Chemical Synthesis | Versatile building block | Reactive functional groups for further elaboration |
Materials Science | Development of functional materials | Nitrogen-rich heterocyclic structure |
Future Research Directions
Several promising research directions could be pursued with 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine:
First, systematic structure-activity relationship studies could help elucidate the impact of specific structural features on biological activity. This would involve synthesizing a series of derivatives with modifications to various parts of the molecule and testing their activity in relevant biological assays.
Second, optimization of synthetic routes to 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine could lead to more efficient and environmentally friendly production methods. This might involve exploring green chemistry approaches, catalytic methods, or continuous flow synthesis techniques.
Third, investigation of the compound's potential as a ligand for metal coordination could open up applications in catalysis, sensing, or materials science. The nitrogen atoms in the pyrazole ring and the amino group provide potential coordination sites for various metals.
Fourth, computational studies, including molecular docking and density functional theory calculations, could provide insights into the compound's electronic properties, reactivity, and potential interactions with biological targets. Such studies could guide experimental work and help prioritize the most promising research directions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume